N-(morpholin-4-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that features a morpholine ring attached to a biphenyl structure via a carboxamide linkage
Properties
IUPAC Name |
N-morpholin-4-yl-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(18-19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSHRRPIOUVAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-bromo-1,1’-biphenyl with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to amidation with a carboxylic acid derivative to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other applications requiring durable and stable materials .
Mechanism of Action
The mechanism of action of N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(piperidin-4-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(pyrrolidin-4-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness: N-(morpholin-4-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
